4-Chlorcarbonyl-2,6-dimethoxypyrimidin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 2,6-Dimethoxypyrimidine-4-carbonyl chloride, involves various methods. One approach involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source . Another method involves the use of organolithium reagents .Molecular Structure Analysis

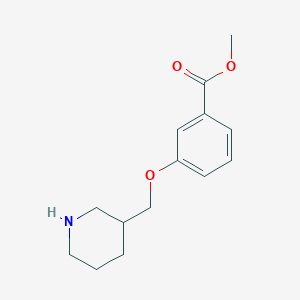

The molecular structure of 2,6-Dimethoxypyrimidine-4-carbonyl chloride consists of a pyrimidine ring substituted with two methoxy groups at positions 2 and 6 and a carbonyl chloride group at position 4 .Wissenschaftliche Forschungsanwendungen

Antikrebsanwendungen

Pyrimidine wurden in der Modulation von myeloischer Leukämie eingesetzt . Beispielsweise sind Imatinib, Dasatinib und Nilotinib pyrimidinbasierte Medikamente und etablierte Behandlungen für Leukämie .

Antimikrobielle Anwendungen

Es wurde berichtet, dass Pyrimidine antimikrobielle Aktivitäten zeigen . Dies macht 4-Chlorcarbonyl-2,6-dimethoxypyrimidin zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe.

Antifungal-Anwendungen

Es wurde berichtet, dass Pyrimidine antifungale Aktivitäten zeigen . Dies deutet darauf hin, dass this compound bei der Entwicklung neuer Antimykotika eingesetzt werden könnte.

Antiparasitäre Anwendungen

Es wurde berichtet, dass Pyrimidine antiparasitäre Aktivitäten zeigen . Dies deutet darauf hin, dass this compound bei der Entwicklung neuer Antiparasitika eingesetzt werden könnte.

Anti-HIV-Anwendungen

Es wurde berichtet, dass Pyrimidine Anti-HIV-Aktivitäten zeigen . Dies deutet darauf hin, dass this compound bei der Entwicklung neuer Anti-HIV-Wirkstoffe eingesetzt werden könnte.

Anti-Tuberkulose-Anwendungen

Es wurde berichtet, dass Pyrimidine antituberkulöse Aktivitäten zeigen . Dies deutet darauf hin, dass this compound bei der Entwicklung neuer Anti-Tuberkulose-Wirkstoffe eingesetzt werden könnte.

Antimalaria-Anwendungen

Es wurde berichtet, dass Pyrimidine antimalarielle Aktivitäten zeigen . Dies deutet darauf hin, dass this compound bei der Entwicklung neuer Antimalaria-Wirkstoffe eingesetzt werden könnte.

Entzündungshemmende Anwendungen

Es wurde festgestellt, dass Pyrimidine, einschließlich this compound, starke entzündungshemmende Wirkungen zeigen . Diese Wirkungen werden auf ihre inhibitorische Reaktion gegenüber der Expression und Aktivität bestimmter wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbarer Stickoxidsynthase, Tumornekrosefaktor-α, Nuklearfaktor κB, Leukotrienen und einigen Interleukinen zurückgeführt .

Wirkmechanismus

Target of Action

For instance, some pyrimidines have been reported to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Mode of Action

Pyrimidines, in general, are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Pyrimidines are known to be involved in a variety of biochemical pathways, often resulting in downstream effects .

Result of Action

The effects of pyrimidines, in general, can range from anti-inflammatory to antiviral activities .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2,6-Dimethoxypyrimidine-4-carbonyl chloride in scientific experiments include its low cost, its high reactivity, and its solubility in organic solvents. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is volatile and its fumes can be irritating to the eyes and skin, so it should be handled with care. In addition, 2,6-Dimethoxypyrimidine-4-carbonyl chloride can react with other compounds to form toxic byproducts, so it should be used in a well-ventilated area.

Zukünftige Richtungen

There are a number of potential future directions for the use of 2,6-Dimethoxypyrimidine-4-carbonyl chloride in scientific experiments. These include its use in the synthesis of new pharmaceuticals, dyes, and other organic compounds. Additionally, the compound could be used to create biopolymers and other materials for use in medical and industrial applications. Furthermore, 2,6-Dimethoxypyrimidine-4-carbonyl chloride could be used to study the biochemical and physiological effects of the compound, as well as its potential toxicity. Finally, the compound could be used in the development of new pesticides, herbicides, and other agricultural chemicals.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2,6-Dimethoxypyrimidine-4-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase and thymidylate synthase . These interactions are crucial for the synthesis and regulation of nucleotides, which are essential for DNA and RNA synthesis. The nature of these interactions involves the binding of 2,6-Dimethoxypyrimidine-4-carbonyl chloride to the active sites of these enzymes, thereby inhibiting or modulating their activity.

Cellular Effects

2,6-Dimethoxypyrimidine-4-carbonyl chloride has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the mTOR signaling pathway, which is critical for cell growth and proliferation . This inhibition leads to reduced cell growth and induces cell cycle arrest and apoptosis in cancer cells. Additionally, 2,6-Dimethoxypyrimidine-4-carbonyl chloride can alter gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of 2,6-Dimethoxypyrimidine-4-carbonyl chloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it binds to the active sites of enzymes such as dihydroorotate dehydrogenase and thymidylate synthase, inhibiting their activity . This inhibition disrupts the synthesis of nucleotides, leading to impaired DNA and RNA synthesis. Furthermore, 2,6-Dimethoxypyrimidine-4-carbonyl chloride can modulate the activity of transcription factors, resulting in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dimethoxypyrimidine-4-carbonyl chloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,6-Dimethoxypyrimidine-4-carbonyl chloride is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term exposure to 2,6-Dimethoxypyrimidine-4-carbonyl chloride has been observed to cause sustained inhibition of cell growth and proliferation in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2,6-Dimethoxypyrimidine-4-carbonyl chloride vary with different dosages in animal models. At low doses, the compound has been shown to inhibit cell growth and induce apoptosis without causing significant toxicity . At high doses, 2,6-Dimethoxypyrimidine-4-carbonyl chloride can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy in inhibiting cell growth plateaus at higher doses, indicating a saturation point in its mechanism of action.

Metabolic Pathways

2,6-Dimethoxypyrimidine-4-carbonyl chloride is involved in various metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and thymidylate synthase, which are key players in the synthesis of nucleotides . These interactions affect metabolic flux and metabolite levels, leading to changes in the overall metabolic landscape of the cell. The compound’s involvement in these pathways highlights its potential as a therapeutic agent for targeting metabolic vulnerabilities in cancer cells .

Transport and Distribution

The transport and distribution of 2,6-Dimethoxypyrimidine-4-carbonyl chloride within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, 2,6-Dimethoxypyrimidine-4-carbonyl chloride can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of the compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2,6-Dimethoxypyrimidine-4-carbonyl chloride is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in pyrimidine metabolism . Additionally, 2,6-Dimethoxypyrimidine-4-carbonyl chloride can be targeted to specific cellular compartments through post-translational modifications and targeting signals. These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, enhancing its efficacy as a biochemical agent.

Eigenschaften

IUPAC Name |

2,6-dimethoxypyrimidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-12-5-3-4(6(8)11)9-7(10-5)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFCKJLIWRJZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80664907 | |

| Record name | 2,6-Dimethoxypyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80664907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52759-24-7 | |

| Record name | 2,6-Dimethoxypyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80664907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

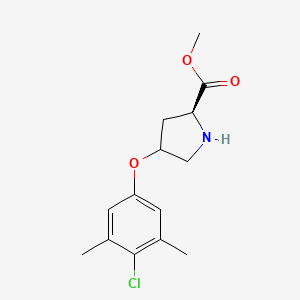

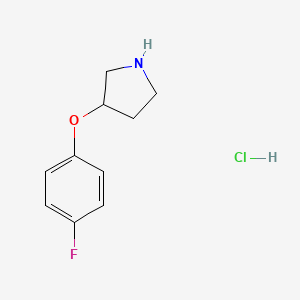

![3-[(3,4-Dichlorophenoxy)methyl]piperidine](/img/structure/B1388762.png)

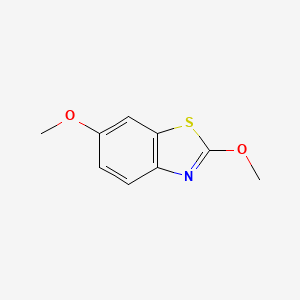

![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine](/img/structure/B1388763.png)

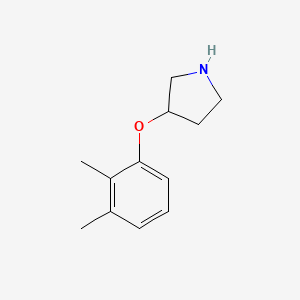

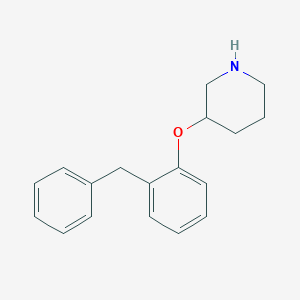

![3-([1,1'-Biphenyl]-2-yloxy)piperidine](/img/structure/B1388765.png)

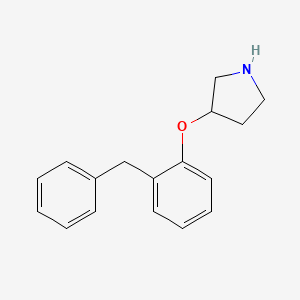

![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(sec-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1388774.png)